N-(3-Amino-4-chlorophenyl)-4-chlorobenzamide
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Description
“N-(3-Amino-4-chlorophenyl) acylamides” are used as intermediates for producing disperse textile dyes and couplers for color photography . “N-(3-Amino-4-chlorophenyl)propanamide” is another compound that has been studied .
Synthesis Analysis
The synthesis of “N-(3-Amino-4-chlorophenyl) acylamides” involves reacting 1-chloro-2,4-diaminobenzene with at least one acyl chloride in a solvent comprising at least one polar solvent, in the presence of at least one acid acceptor .Molecular Structure Analysis
The molecular formula of “N-(3-Amino-4-chlorophenyl)-3-phenylpropanamide” is C15H15ClN2O, with a molecular weight of 274.75 . The molecular formula of “N-(3-Amino-4-chlorophenyl)propanamide” is C9H11ClN2O, with a molecular weight of 198.649 .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of “N-(3-Amino-4-chlorophenyl) acylamides” is the reaction of 1-chloro-2,4-diaminobenzene with an acyl chloride .Physical and Chemical Properties Analysis
The density of “N-(3-Amino-4-chlorophenyl)propanamide” is 1.3±0.1 g/cm3, and its boiling point is 397.3±32.0 °C at 760 mmHg .Scientific Research Applications
Photodegradation Studies
- Research demonstrates that N-(3-Amino-4-chlorophenyl)-4-chlorobenzamide can be used in studies of drug photodegradation. For instance, moclobemide's photodegradation in methanolic media leads to the formation of 4-chlorobenzamide as a major degradation product. This process was investigated using Ultra-High-Performance Liquid Chromatography (UHPLC)/MS/MS and spectrophotometry in the UV region, providing valuable insights into the degradation pathways of pharmaceutical compounds (Skibiński & Komsta, 2012).
Environmental Impact Studies
- The compound has been identified in environmental impact studies. For example, it was found as a degradation product of certain insecticides used in agriculture and forestry. The presence and concentration of this compound are significant due to its potential environmental impact, including carcinogenicity concerns (Lu, Zhou, & Liu, 2004).
Anticonvulsant Activity
- This compound-related compounds have been synthesized and evaluated for their anticonvulsant activity. Such studies are critical in the development of new therapeutic agents for treating epilepsy and related disorders (Srivastava & Pandeya, 1993).
Chemical Synthesis and Characterization
- The compound is involved in the synthesis and structural studies of various chemicals. Its properties and derivatives have been characterized using techniques like X-ray diffraction, IR, and NMR, which are vital for understanding the chemical and physical properties of new compounds (Cabezas et al., 1988).
Antimicrobial Studies
- Derivatives of this compound have been synthesized and screened for antimicrobial activity. Such studies are significant for the development of new antibacterial and antifungal agents (Kubba & Rahim, 2018).
Catalysis Research
- The compound has been used in studies involving Cobalt(III)-catalyzed annulations, demonstrating its role in facilitating chemical reactions, which is crucial in the development of synthetic methodologies for organic compounds (Muniraj & Prabhu, 2019).
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-4-chlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-3-1-8(2-4-9)13(18)17-10-5-6-11(15)12(16)7-10/h1-7H,16H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWUSVCXQUGNCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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